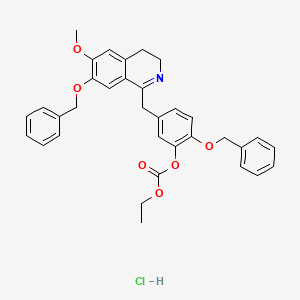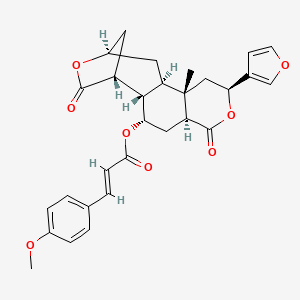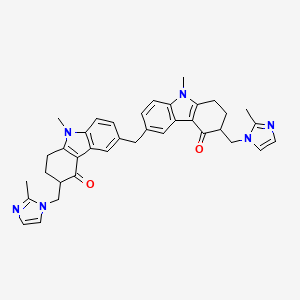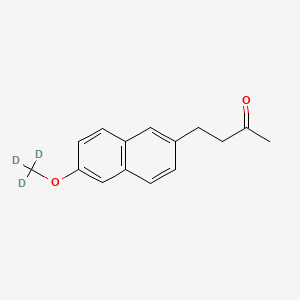
7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride, also known as 7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride, is a useful research compound. Its molecular formula is C34H34ClNO6 and its molecular weight is 588.097. The purity is usually 95%.
BenchChem offers high-quality 7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Transformation
This compound is involved in various synthetic chemical reactions. Studies have shown its transformation during chemical processes like debenzylation and photolysis. For instance, Govindachari et al. (1977) detailed the debenzylation of similar tetrahydroisoquinolines, which upon photolysis, produce noraporphines and tetrahydroprotoberberines (Govindachari, Nagarajan, Rajeswari, Suguna, & Pai, 1977). Additionally, Voronin et al. (1969) explored the synthesis of compounds related to curare alkaloids from similar chemical structures (Voronin, Tolkachev, Prokhorov, Chernova, & Preobrazhenskii, 1969).
Role in Alkaloid Synthesis
Research has also focused on using this compound in the synthesis of various alkaloids. Kametani et al. (1966) and Kametani et al. (1969) described synthesizing bisbenzylisoquinoline alkaloids and quinoline derivatives, respectively, using similar structures (Kametani, Takano, Masuko, & Sasaki, 1966); (Kametani, Nyu, Yamanaka, Yagi, & Ogasawara, 1969).
Photolytic Studies
Photolytic studies involving this compound have been reported, offering insights into chemical reactions under light exposure. For example, Archer et al. (1981) investigated the behavior of similar dihydroisoquinoline compounds under photolytic conditions (Archer, Okaniwa, Schepis, Moharir, & Klinowski, 1981).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound have been studied for their potential in drug synthesis. Kametani et al. (1972) utilized a similar structure in the synthesis of compounds related to opium alkaloids (Kametani, Fukumoto, & Fujihara, 1972). This indicates its potential utility in the development of pharmacologically relevant compounds.
Propriétés
IUPAC Name |
ethyl [5-[(6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-phenylmethoxyphenyl] carbonate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33NO6.ClH/c1-3-38-34(36)41-33-19-26(14-15-30(33)39-22-24-10-6-4-7-11-24)18-29-28-21-32(40-23-25-12-8-5-9-13-25)31(37-2)20-27(28)16-17-35-29;/h4-15,19-21H,3,16-18,22-23H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSYVYHNZCJTDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=CC(=C1)CC2=NCCC3=CC(=C(C=C32)OCC4=CC=CC=C4)OC)OCC5=CC=CC=C5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696555 |
Source


|
| Record name | 2-(Benzyloxy)-5-{[7-(benzyloxy)-6-methoxy-3,4-dihydroisoquinolin-1-yl]methyl}phenyl ethyl carbonate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride | |
CAS RN |
62744-14-3 |
Source


|
| Record name | 2-(Benzyloxy)-5-{[7-(benzyloxy)-6-methoxy-3,4-dihydroisoquinolin-1-yl]methyl}phenyl ethyl carbonate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)